molecular formula C12H17ClN2O2 B8343429 N-[4-chloro-3-(2-dimethylamino-ethoxy)-phenyl]-acetamide

N-[4-chloro-3-(2-dimethylamino-ethoxy)-phenyl]-acetamide

Cat. No. B8343429
M. Wt: 256.73 g/mol
InChI Key: MOUAOLUKVMRJHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08877752B2

Procedure details

The compound 24a was prepared starting from 17a and 2-dimethylamino ethyl chloride hydrochloride, following the general procedure H, as given in Example 9, in 80% yield.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](=[O:11])[CH3:10])=[CH:4][C:3]=1[OH:12].Cl.[CH3:14][N:15]([CH3:19])[CH2:16][CH2:17]Cl>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](=[O:11])[CH3:10])=[CH:4][C:3]=1[O:12][CH2:17][CH2:16][N:15]([CH3:19])[CH3:14] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C(C=C1)NC(C)=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CN(CCCl)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)NC(C)=O)OCCN(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.